6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
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Overview
Description
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S and a molecular weight of 275.71 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the reaction of 6-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline with sulfonyl chloride under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid methyl ester
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-16-8-4-6-2-3-10(13)12-7(6)5-9(8)17(11,14)15/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGUCVDLTVQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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